molecular formula C14H26N4O2 B11701373 N'~1~,N'~6~-di[(1E)-butylidene]hexanedihydrazide

N'~1~,N'~6~-di[(1E)-butylidene]hexanedihydrazide

Cat. No.: B11701373
M. Wt: 282.38 g/mol
InChI Key: ODRRZAZZZLWJOV-JOBJLJCHSA-N
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Description

N’~1~,N’~6~-di[(1E)-butylidene]hexanedihydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of two butylidene groups attached to a hexanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-di[(1E)-butylidene]hexanedihydrazide typically involves the reaction of hexanedihydrazide with butylidene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’~1~,N’~6~-di[(1E)-butylidene]hexanedihydrazide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-di[(1E)-butylidene]hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N’~1~,N’~6~-di[(1E)-butylidene]hexanedihydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-di[(1E)-butylidene]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’~1~,N’~6~-di[(1E)-butylidene]hexanedihydrazide include:

Uniqueness

N’~1~,N’~6~-di[(1E)-butylidene]hexanedihydrazide is unique due to its specific butylidene groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C14H26N4O2

Molecular Weight

282.38 g/mol

IUPAC Name

N,N'-bis[(E)-butylideneamino]hexanediamide

InChI

InChI=1S/C14H26N4O2/c1-3-5-11-15-17-13(19)9-7-8-10-14(20)18-16-12-6-4-2/h11-12H,3-10H2,1-2H3,(H,17,19)(H,18,20)/b15-11+,16-12+

InChI Key

ODRRZAZZZLWJOV-JOBJLJCHSA-N

Isomeric SMILES

CCC/C=N/NC(=O)CCCCC(=O)N/N=C/CCC

Canonical SMILES

CCCC=NNC(=O)CCCCC(=O)NN=CCCC

Origin of Product

United States

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